(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrrolidine derivative with a pyrimidine-containing reagent can yield the desired compound. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyrimidine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .
Scientific Research Applications
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidin-2,5-dione: Another derivative with additional functional groups on the pyrrolidine ring.
Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness
(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct biological activities and potential therapeutic benefits. Its specific stereochemistry also contributes to its unique properties and interactions with biological targets .
Properties
IUPAC Name |
(3S)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMEOXZGMHGBO-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.